molecular formula C7H10N2O B13612849 o-(2-(Pyridin-3-yl)ethyl)hydroxylamine

o-(2-(Pyridin-3-yl)ethyl)hydroxylamine

Cat. No.: B13612849
M. Wt: 138.17 g/mol
InChI Key: HMRWVWUMNSQATO-UHFFFAOYSA-N
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Description

o-(2-(Pyridin-3-yl)ethyl)hydroxylamine: is a chemical compound with the molecular formula C7H12N2O It is a derivative of hydroxylamine, where the hydroxylamine group is attached to a pyridine ring through an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-(2-(Pyridin-3-yl)ethyl)hydroxylamine typically involves the reaction of pyridine derivatives with hydroxylamine. One common method is the condensation of 2-(pyridin-3-yl)ethanol with hydroxylamine under acidic conditions to form the desired product . The reaction can be carried out in the presence of a catalyst such as hydrochloric acid, and the product is often isolated as a dihydrochloride salt to enhance its stability .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

o-(2-(Pyridin-3-yl)ethyl)hydroxylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while substitution reactions can produce various N-alkyl or N-acyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, o-(2-(Pyridin-3-yl)ethyl)hydroxylamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the preparation of heterocyclic compounds .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into enzyme mechanisms and protein functions .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, antiviral, or anticancer activities, making them candidates for drug development .

Industry

Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility allows for the creation of a wide range of products with specific properties .

Mechanism of Action

The mechanism of action of o-(2-(Pyridin-3-yl)ethyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can trigger various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)ethylamine
  • 3-(Pyridin-2-yl)propylamine
  • N-(2-(Pyridin-3-yl)ethyl)acetamide

Uniqueness

Compared to similar compounds, o-(2-(Pyridin-3-yl)ethyl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct reactivity and biological activity. This functional group allows for a broader range of chemical transformations and interactions with biological targets, enhancing its utility in various applications.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

O-(2-pyridin-3-ylethyl)hydroxylamine

InChI

InChI=1S/C7H10N2O/c8-10-5-3-7-2-1-4-9-6-7/h1-2,4,6H,3,5,8H2

InChI Key

HMRWVWUMNSQATO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCON

Origin of Product

United States

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